1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane
Overview
Description
1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane: is a silicon-containing compound with the molecular formula C24H44O2Si3 and a molecular weight of 448.86 g/mol . This compound is characterized by its unique structure, which includes three silicon atoms and two norbornene groups. It is commonly used in various research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically requires a platinum-based catalyst, such as platinum divinyltetramethyldisiloxane complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods:
In industrial settings, the synthesis of this compound is scaled up using similar hydrosilylation techniques. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions:
1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon double bonds, forming new silicon-carbon bonds.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Substitution: It can undergo substitution reactions where one of the silicon atoms is replaced by another functional group.
Common Reagents and Conditions:
Hydrosilylation: Platinum-based catalysts, inert atmosphere, and controlled temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Hydrosilylation: Formation of new silicon-carbon bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted siloxanes.
Scientific Research Applications
1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various silicon-containing polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane involves its ability to form stable silicon-carbon bonds through hydrosilylation reactions. The compound’s silicon atoms can interact with various molecular targets, leading to the formation of new chemical structures. This property is particularly useful in the synthesis of advanced materials and polymers .
Comparison with Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another silicon-containing compound with similar hydrosilylation properties.
1,1,3,3,5,5-Hexamethyltrisiloxane: Used in similar applications but lacks the norbornene groups, making it less versatile in certain reactions.
Uniqueness:
1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane is unique due to the presence of norbornene groups, which enhance its reactivity and make it suitable for a wider range of applications compared to other similar compounds .
Properties
IUPAC Name |
bis[[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O2Si3/c1-27(2,13-11-23-17-19-7-9-21(23)15-19)25-29(5,6)26-28(3,4)14-12-24-18-20-8-10-22(24)16-20/h7-10,19-24H,11-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLPCKNKLYMMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)O[Si](C)(C)CCC3CC4CC3C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399934 | |
Record name | 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-39-5 | |
Record name | 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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